molecular formula C21H13ClO4S B11524935 methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate

methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11524935
M. Wt: 396.8 g/mol
InChI Key: RKZHFENLUOCLLN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-(5-{[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including a benzothiophene, furan, and benzoate moiety

Preparation Methods

The synthesis of methyl 2-chloro-5-(5-{[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]methyl}furan-2-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Chlorination: The chlorination of the aromatic ring is typically carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 2-chloro-5-(5-{[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various carbonyl compounds.

Scientific Research Applications

Methyl 2-chloro-5-(5-{[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(5-{[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial activity.

Comparison with Similar Compounds

Methyl 2-chloro-5-(5-{[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]methyl}furan-2-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-chloro-5-(5-{[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]methyl}furan-2-yl)benzoic acid: This compound has a similar structure but lacks the ester group, which may affect its reactivity and biological activity.

    2-chloro-5-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid: This compound features a thiazolidinone ring instead of a benzothiophene ring, which may result in different chemical and biological properties.

    5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid:

Properties

Molecular Formula

C21H13ClO4S

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 2-chloro-5-[5-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H13ClO4S/c1-25-21(24)15-10-12(6-8-16(15)22)17-9-7-13(26-17)11-19-20(23)14-4-2-3-5-18(14)27-19/h2-11H,1H3/b19-11-

InChI Key

RKZHFENLUOCLLN-ODLFYWEKSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3)Cl

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.